molecular formula C15H12OS B8489164 3-Phenyl-6-methoxybenzo[b]thiophene

3-Phenyl-6-methoxybenzo[b]thiophene

Cat. No.: B8489164
M. Wt: 240.3 g/mol
InChI Key: ABRMTASSNGLERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-6-methoxybenzo[b]thiophene is a chemical reagent for research use only, intended for laboratory analysis and not for human or veterinary use. Compounds based on the benzo[b]thiophene scaffold are significant in medicinal chemistry due to their diverse biological activities . Specifically, the 6-methoxy substituent on the benzo[b]thiophene ring is a key structural feature that has been shown to contribute to the potency of related compounds, such as 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenes, which act as inhibitors of tubulin polymerization . This mechanism is critical in anticancer research, as it can disrupt cell division and lead to the arrest of cancer cells in the G2-M phase of the cell cycle and induce apoptosis . Furthermore, benzo[b]thiophene derivatives have been designed and synthesized as novel cholinesterase inhibitors, revealing interesting structure-activity relationships against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This makes such compounds valuable tools for research into neurodegenerative diseases like Alzheimer's . The structural features of this reagent provide researchers with a versatile building block for developing and optimizing new therapeutic agents.

Properties

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

6-methoxy-3-phenyl-1-benzothiophene

InChI

InChI=1S/C15H12OS/c1-16-12-7-8-13-14(10-17-15(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

ABRMTASSNGLERB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CS2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

3-Bromo-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (CAS: 176672-06-3)

  • Substituents : Bromine (C3), methoxy (C6), and 4-methoxyphenyl (C2).
  • The additional methoxy group on the phenyl ring enhances solubility but may reduce metabolic stability compared to the unsubstituted phenyl group in the target compound .

3-(4-Azidobenzoyl)-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (CAS: 133295-96-2)

  • Substituents : Azidobenzoyl (C3), methoxy (C6), and 4-methoxyphenyl (C2).
  • Key Differences : The azide group enables click chemistry applications, while the benzoyl moiety increases molecular weight and polar surface area, affecting bioavailability .

6-Phenylbenzo[d]naphtho[2,3-b]thiophene

  • Structure : A naphthothiophene derivative with a phenyl group.
  • Key Differences: Extended aromaticity increases planarity, enhancing π-stacking interactions but reducing solubility.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point/Physical State
3-Phenyl-6-methoxybenzo[b]thiophene ~254.3 (calculated) Soluble in THF, MTBE Likely crystalline solid
3-Bromo-6-methoxy-... [] ~377.3 Soluble in acetone Crystalline solid
(E)-3-Methyl-6-(3-oxo-...) [] ~327.4 Not reported Brown oil
  • Solubility Trends : Methoxy groups improve solubility in polar aprotic solvents (e.g., THF), while bulky substituents like bromine or azidobenzoyl reduce it .

Crystallographic and Electronic Properties

  • Planarity: Benzo[b]thiophene derivatives exhibit near-planar structures (r.m.s. deviation: ~0.0065 Å), facilitating stacking interactions. Substituents like methoxy introduce minor torsional strain .
  • Electronic Effects : Methoxy groups donate electrons via resonance, increasing electron density on the thiophene ring, whereas bromine withdraws electrons, altering redox behavior .

Preparation Methods

S-Alkylation of 3-Methoxythiophenol

The foundational step involves reacting 3-methoxythiophenol (III ) with phenacyl bromide (IV ) to form the sulfanylacetophenone intermediate (V ). This SN2 reaction proceeds in pyridine or triethylamine at 80–100°C for 6–12 hours, achieving 70–90% yields. The methoxy group at the 3-position of the thiophenol ensures subsequent regioselective cyclization to position the substituent at C6 of the benzo[b]thiophene core.

Reaction conditions :

  • Solvent : Pyridine or DMF

  • Temperature : 80–100°C

  • Base : Triethylamine or pyridine

  • Yield : 85%

Cyclization to Benzo[b]thiophene

The sulfanylacetophenone intermediate undergoes acid-catalyzed cyclization using polyphosphoric acid (PPA) or concentrated H2SO4 at 85–90°C for 2–4 hours. This step forms the benzo[b]thiophene skeleton, with the phenyl group orienting at C3 and the methoxy group at C6. Regioselectivity is enforced by the electron-donating methoxy group, which directs electrophilic aromatic substitution to the para position.

Key data :

ParameterValue
Acid catalystPPA or H2SO4
Temperature85–90°C
Reaction time2–4 hours
Yield65–75%

Friedel-Crafts Acylation for Functionalization

Acylation at C2

Post-cyclization, Friedel-Crafts acylation introduces electrophilic groups at C2. Using 4-methoxybenzoyl chloride (VII ) and boron trichloride (BCl3) in 1,2-dichloroethane at 0°C for 2–8 hours, the reaction achieves 70–80% yields. BCl3 enhances electrophilicity by coordinating to the acyl chloride, while the solvent stabilizes the intermediate carbocation.

Optimized conditions :

  • Lewis acid : BCl3 (1.2 equiv)

  • Solvent : 1,2-Dichloroethane

  • Temperature : 0°C

  • Yield : 78%

Regioselectivity Control

The methoxy group at C6 electronically deactivates the benzene ring, directing acylation exclusively to the thiophene ring’s C2 position. This eliminates competing para-acylation observed in non-substituted analogs.

One-Pot Synthesis via Multicomponent Reactions

Triethylamine-Mediated Condensation

A 2024 advancement by Mukhtar et al. demonstrates a one-pot synthesis starting from 2-mercaptobenzoic acid (6 ) and aryl bromomethyl ketones (8a-s ) in DMF with triethylamine. While this method primarily yields 3-hydroxy derivatives, adapting it with 3-methoxy-substituted reagents could bypass the need for post-synthetic methylation.

Procedure :

  • S-Alkylation : 2-Mercaptobenzoic acid reacts with phenacyl bromide at 25°C for 1 hour.

  • Cyclization : In situ base-mediated dehydration forms the benzo[b]thiophene core.

  • Yield : 45–60% for 3-hydroxy analogs.

Limitations :

  • Requires additional steps to convert C3–OH to –OCH3.

  • Lower yields compared to acid-catalyzed methods.

Boron Trichloride-Assisted Directed Synthesis

Directed Acylation-Methylation Sequence

The US5569772A patent describes a regioselective approach using boron trichloride to acylate 6-methoxybenzo[b]thiophene at C2, followed by methylation. While this method targets 2-aroyl derivatives, omitting the acylation step and starting with pre-functionalized phenacyl bromides could directly yield 3-phenyl-6-methoxybenzo[b]thiophene.

Critical parameters :

  • Solvent : 1,2-Dichloroethane

  • Catalyst : BCl3 (0.5 equiv)

  • Temperature : −10°C to 25°C

  • Yield : 65% (for analogous structures)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)RegioselectivityScalability
Acid-catalyzed cyclization65–75HighIndustrial
Friedel-Crafts acylation70–80ModerateLab-scale
One-pot synthesis45–60LowLab-scale
BCl3-directed synthesis65HighPilot-scale

Cost and Complexity

  • Acid-catalyzed cyclization uses inexpensive PPA but requires corrosive conditions.

  • BCl3-directed synthesis offers regiocontrol but involves hazardous reagents.

  • One-pot methods reduce steps but necessitate functional group interconversions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Phenyl-6-methoxybenzo[b]thiophene, and how do reaction conditions influence yield?

  • Answer : Two primary methods are documented:

Cyclization with Thionyl Chloride : Reacting substituted cinnamic acids or 3-arylpropanoic acids with thionyl chloride (SOCl₂) and pyridine at 120–125°C yields benzo[b]thiophene derivatives. For example, cinnamic acid derivatives produce 69% yield under optimized conditions .

Benzoylisothiocyanate Condensation : Equimolar amounts of starting materials (e.g., tetrahydrobenzo[b]thiophene derivatives) react with benzoylisothiocyanate in 1,4-dioxane at room temperature overnight, followed by ice/water quenching to isolate solids .

  • Key Factors : Temperature (room temp vs. reflux), solvent choice (1,4-dioxane vs. THF), and catalyst (pyridine) significantly impact regioselectivity and yield.

Q. How can structural confirmation of this compound derivatives be achieved?

  • Answer : Use a combination of:

  • X-ray Crystallography : Resolve bond lengths (mean C–C = 0.002 Å) and angles for unambiguous confirmation .
  • Spectroscopy :
  • ¹H/¹³C NMR : Characterize aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
  • IR : Identify C=O (1680–1720 cm⁻¹), C-O (1250 cm⁻¹), and C=C (1600 cm⁻¹) stretches .
  • Melting Point Analysis : Compare observed values (e.g., 213–216°C) with literature data .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing substituted benzo[b]thiophenes?

  • Answer : Regioselectivity depends on the substitution pattern of starting materials:

  • Para-Substituted Phenyls : Yield 5- or 7-substituted products via cyclodehydration .
  • Meta-Substituted Phenyls : Produce mixtures (e.g., 4- and 6-substituted isomers), necessitating chromatographic separation .
  • Ortho-Substituted Phenyls : Direct formation of 4-substituted derivatives via thionyl chloride-mediated cyclization .
    • Mitigation : Use directing groups (e.g., methoxy) or optimize steric/electronic effects to favor specific positions.

Q. How can contradictory data in synthesis yields be resolved?

  • Case Study :

  • : Room-temperature reactions yield solid products but may require extended stirring (overnight).
  • : High-temperature (120°C) reactions achieve higher yields (69%) but risk side reactions.
    • Methodological Approach :

Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading.

HPLC Monitoring : Track reaction progress and intermediate formation (e.g., using 30%→100% methanol-water gradients) .

Comparative Analysis : Replicate protocols from conflicting studies to identify critical variables (e.g., purity of SOCl₂ or benzoylisothiocyanate).

Q. What are the limitations of current characterization techniques for benzo[b]thiophene derivatives?

  • Answer :

  • X-ray Crystallography : Requires high-quality single crystals, which may be challenging for low-melting or hygroscopic compounds .
  • NMR : Overlapping signals in crowded aromatic regions (e.g., 6-methoxy vs. phenyl protons) complicate assignments. Use 2D NMR (COSY, HSQC) for resolution .
  • IR : Limited utility for distinguishing regioisomers with similar functional groups.

Methodological Resources

Q. How to design a scalable synthesis protocol for this compound?

  • Steps :

Pilot Scale-Up : Start with 10 mmol reactions (e.g., 5.34 g of 1a in 50 mL dioxane ), then incrementally increase volume while monitoring exotherms.

Purification : Replace column chromatography with recrystallization or fractional distillation for cost efficiency.

Yield Optimization : Use statistical tools (e.g., response surface methodology) to model temperature, stoichiometry, and solvent effects.

Q. How to navigate literature databases for benzo[b]thiophene research?

  • Guidelines :

  • Keyword Selection : Combine terms like "benzo[b]thiophene synthesis," "regioselectivity," and "X-ray crystallography" .
  • Database Filters : Use SciFinder to exclude patents or non-peer-reviewed sources.
  • Citation Tracking : Follow references from authoritative journals (e.g., J. Org. Chem., Acta Crystallogr.) .

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